(S)-3-Fluoro-3-(fluoromethyl)piperidine (S)-3-Fluoro-3-(fluoromethyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17861478
InChI: InChI=1S/C6H11F2N/c7-4-6(8)2-1-3-9-5-6/h9H,1-5H2/t6-/m1/s1
SMILES:
Molecular Formula: C6H11F2N
Molecular Weight: 135.15 g/mol

(S)-3-Fluoro-3-(fluoromethyl)piperidine

CAS No.:

Cat. No.: VC17861478

Molecular Formula: C6H11F2N

Molecular Weight: 135.15 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Fluoro-3-(fluoromethyl)piperidine -

Specification

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
IUPAC Name (3S)-3-fluoro-3-(fluoromethyl)piperidine
Standard InChI InChI=1S/C6H11F2N/c7-4-6(8)2-1-3-9-5-6/h9H,1-5H2/t6-/m1/s1
Standard InChI Key ZKCYPDZFKVYPNF-ZCFIWIBFSA-N
Isomeric SMILES C1C[C@](CNC1)(CF)F
Canonical SMILES C1CC(CNC1)(CF)F

Introduction

Structural Characteristics and Physicochemical Properties

The molecular formula of (S)-3-fluoro-3-(fluoromethyl)piperidine is C₆H₁₀F₂N, with a molecular weight of 148.15 g/mol. The geminal arrangement of fluorine and fluoromethyl groups at C3 creates a sterically congested environment, influencing both reactivity and intermolecular interactions. Key structural features include:

  • Stereochemistry: The (S)-configuration dictates the spatial orientation of substituents, which can modulate binding affinity to chiral biological targets.

  • Electron-withdrawing effects: The fluorine atoms increase the electronegativity of the piperidine ring, altering pKa values and hydrogen-bonding potential.

  • Conformational rigidity: The piperidine ring adopts a chair conformation, with axial or equatorial positioning of substituents affecting solubility and pharmacokinetics.

Predicted physicochemical properties, extrapolated from similar fluorinated piperidines , include:

PropertyValue
logP (Partition coefficient)1.2–1.8 (estimated)
Polar Surface Area12–15 Ų
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors3 (amine + two fluorines)

Synthetic Strategies and Methodological Challenges

The synthesis of (S)-3-fluoro-3-(fluoromethyl)piperidine requires precise control over stereochemistry and regioselectivity. Pathways can be conceptualized based on methods for analogous compounds :

Asymmetric Fluorination of Piperidine-3-one Derivatives

A plausible route involves:

  • Formation of piperidine-3-one: Oxidation of 3-hydroxypiperidine or deprotection of a protected ketone precursor.

  • Fluoromethylation: Introduction of a fluoromethyl group via nucleophilic addition using fluoromethyl Grignard reagents (e.g., CF₂HMgBr) or electrophilic fluorination agents.

  • Stereoselective fluorination: Use of chiral catalysts or auxiliaries to install the fluorine atom with (S)-selectivity. For example, N-fluorobenzenesulfonimide (NFSI) with a cinchona alkaloid catalyst could induce asymmetry .

Ring-Closing Metathesis of Fluorinated Dienes

Alternative approaches may employ olefin metathesis:

  • Synthesis of diene precursors: Preparation of 3-fluoro-3-fluoromethyl-substituted dienes via allylic fluorination.

  • Grubbs catalyst-mediated cyclization: Ring-closing metathesis to form the piperidine backbone while preserving stereochemistry .

Resolution of Racemic Mixtures

If asymmetric synthesis proves challenging, enzymatic or chromatographic resolution of racemic 3-fluoro-3-(fluoromethyl)piperidine could yield the (S)-enantiomer. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) have been effective for similar amines.

Spectroscopic and Analytical Characterization

While experimental data for (S)-3-fluoro-3-(fluoromethyl)piperidine is scarce, predicted spectral signatures include:

  • ¹H NMR:

    • δ 4.8–5.2 ppm: Multiplet for fluoromethyl (-CF₂H) protons, split due to coupling with fluorine (²JHF ≈ 45–55 Hz).

    • δ 3.1–3.4 ppm: Axial and equatorial H2 and H4 protons of the piperidine ring.

  • ¹⁹F NMR:

    • δ -120 to -140 ppm: Fluorine atom directly bonded to C3.

    • δ -210 to -230 ppm: Fluorine in the fluoromethyl group.

  • IR Spectroscopy:

    • ~1,100 cm⁻¹: C-F stretching vibrations.

    • ~3,300 cm⁻¹: N-H stretch of the secondary amine.

Pharmacological and Industrial Applications

Medicinal Chemistry

Fluorinated piperidines are prevalent in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier. The (S)-enantiomer may exhibit enhanced binding to:

  • Dopamine receptors: Fluorine’s electronegativity mimics hydroxyl groups in neurotransmitters like dopamine.

  • Serotonin transporters: Piperidine derivatives are key components of SSRIs (e.g., paroxetine analogs).

Agrochemical Development

The compound’s lipophilicity and metabolic stability make it a candidate for:

  • Herbicides: Fluorine atoms resist oxidative degradation in plant systems.

  • Insecticides: Piperidine scaffolds target acetylcholinesterase in pests.

Material Science

Applications in liquid crystals or fluorinated polymers are plausible, leveraging the compound’s dipole moment and thermal stability.

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